molecular formula C18H26O5 B1338051 (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate CAS No. 64812-88-0

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Cat. No. B1338051
CAS RN: 64812-88-0
M. Wt: 322.4 g/mol
InChI Key: VDKRCABVOSBFSK-UKVHHCBFSA-N
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Description

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Techniques

Prins-Type Cyclization

The Prins cyclization, involving aldehydes and homoallylic alcohols to afford tetrahydro-2H-pyrans, exemplifies a technique relevant to the synthesis of compounds like the one . This method demonstrates the utility of oxonium ions in forming complex heterocyclic structures, showcasing the synthesis of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This cyclization approach is instrumental in constructing molecular complexity and diversity in heterocyclic chemistry (Fráter, Müller, & Kraft, 2004).

Heterocyclic System Synthesis

Synthesis of Heterocyclic Systems

The creation of 2H-pyrone and ferrocene-containing heterocyclic systems through reactions with o-phenylenediamine and various derivatives illustrates the chemical versatility and the potential for generating bioactive molecules. This research highlights methods for constructing complex heterocycles that could be foundational for new materials or pharmaceutical agents (Malzogu et al., 2000).

Building Blocks for Prostanoids

Chiral Building Blocks

The synthesis of chiral 7-oxabicyclo[2.2.1]heptane derivatives for prostanoids showcases the application of intramolecular carbocyclization techniques. These building blocks are crucial for synthesizing complex natural products and pharmaceuticals, demonstrating the compound's relevance in advanced organic synthesis and medicinal chemistry (Valiullina et al., 2019).

Reactivity Studies

Haloacetylated Enol Ethers Synthesis

The synthesis of alkyl 6-[4,5-dihydroisoxazol-3-yl(-pyrazol-3(5)-yl)]hexanoates from methyl trifluoro[chloro]-9-oxo-7-methoxydec-7-enoates highlights a method for introducing halogenated functionalities into complex organic molecules. This study contributes to the understanding of haloacetylated compound reactivity, which is significant for developing novel organic synthesis methods (Martins et al., 2003).

Renewable Sources to Heterocycles

From Levulinic Acid to Heterocycles

Efficient heterocyclization of methyl trifluoro- and trichloro-4-methoxy-6-oxo-4-heptenoates into isoxazole and pyrazole derivatives shows the transformation of renewable resources into valuable heterocyclic compounds. This research demonstrates the synthetic potential and applicability of such transformations in generating bioactive molecules or materials (Flores et al., 2014).

properties

IUPAC Name

methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3/b4-2-/t15-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKRCABVOSBFSK-UKVHHCBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

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